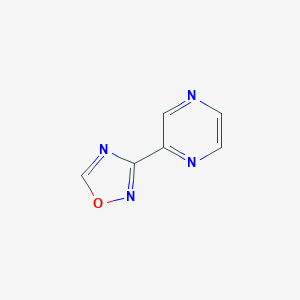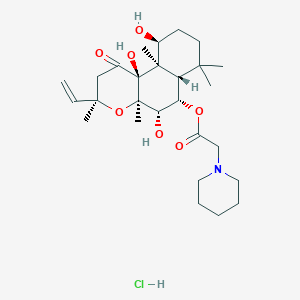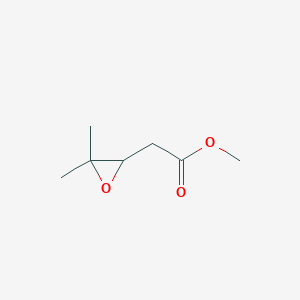![molecular formula C22H23N5O B055356 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile CAS No. 113366-97-5](/img/structure/B55356.png)
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile, also known as DABCO TTF, is a molecule that has been widely studied for its potential applications in scientific research. This molecule has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF is not fully understood. However, it is believed that the molecule acts as an electron donor, transferring electrons to acceptor molecules in a process known as charge transfer. This charge transfer process is responsible for the molecule's excellent electron transport properties.
生化学的および生理学的効果
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the molecule has antioxidant properties, which may make it a potential candidate for use in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have antibacterial properties, making it a potential candidate for use in the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF in lab experiments is its excellent electron transport properties. This makes it a valuable tool for studying the behavior of electrons in organic electronic devices. However, one limitation of using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF is its low solubility in common solvents such as water and ethanol. This can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research on 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF. One area of interest is the development of new organic electronic devices using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF as a key component. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF and its potential applications in the treatment of diseases such as cancer and Alzheimer's disease. Finally, there is a need for the development of new synthesis methods for 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF that are more efficient and environmentally friendly.
合成法
The synthesis of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been achieved using a variety of methods. One common method involves the reaction of 4-(dibutylamino)benzaldehyde with 2,3-dicyano-5,6-dichlorobenzoquinone in the presence of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile (1,4-diazabicyclo[2.2.2]octane) as a catalyst. This reaction results in the formation of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF as a yellow solid.
科学的研究の応用
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have excellent electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells, transistors, and light-emitting diodes.
特性
CAS番号 |
113366-97-5 |
|---|---|
製品名 |
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile |
分子式 |
C22H23N5O |
分子量 |
373.5 g/mol |
IUPAC名 |
2-[3-cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C22H23N5O/c1-3-5-11-27(12-6-4-2)18-9-7-16(8-10-18)20-19(15-25)21(26-22(20)28)17(13-23)14-24/h7-10H,3-6,11-12H2,1-2H3,(H,26,28) |
InChIキー |
JBAOEXGWBPLHDL-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)NC2=O)C#N |
正規SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)NC2=O)C#N |
同義語 |
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)







![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)